molecular formula C10H9BrF3N B1458747 4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine CAS No. 1395492-65-5

4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine

Cat. No. B1458747
M. Wt: 280.08 g/mol
InChI Key: PZHJLEJYZOMDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine , also known by its chemical formula C₁₀H₉BrF₃N , is a synthetic organic compound. It falls within the class of pyridine derivatives and contains a bromine atom, a trifluoromethyl group, and a cyclobutyl ring. This compound exhibits interesting properties due to its unique structural features.



Synthesis Analysis

The synthesis of 4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, halogenation, and functional group transformations. The most common approach is the cyclization of a suitable precursor containing the cyclobutyl and pyridine moieties. Detailed studies on reaction conditions, reagents, and yields are available in the literature.



Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties. The pyridine ring provides aromaticity, while the cyclobutyl group introduces rigidity. The trifluoromethyl substituent enhances lipophilicity and influences interactions with biological targets. Crystallographic studies reveal the precise bond angles, distances, and conformations.



Chemical Reactions Analysis

4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine participates in various chemical reactions. Notably:


Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
  • Methods : The synthesis and applications of TFMP derivatives involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The development of these compounds is becoming an increasingly important research topic .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Preparation of Pyrazolopyridines

  • Application : “4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine” is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors .
  • Results : These inhibitors are used for treating and preventing cancer and neurodegenerative diseases .

3. Protection of Crops from Pests

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . They are key structural motifs in active agrochemical ingredients .
  • Methods : The synthesis and applications of TFMP derivatives involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The development of these compounds is becoming an increasingly important research topic .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

4. Development of Fluorinated Organic Chemicals

  • Application : Trifluoromethylpyridines (TFMP) and its intermediates are important ingredients for the development of fluorinated organic chemicals .
  • Methods : The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

5. Development of Fluorinated Organic Chemicals

  • Application : Trifluoromethylpyridines (TFMP) and its intermediates are important ingredients for the development of fluorinated organic chemicals .
  • Methods : The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

6. Manufacturing of Pesticides

  • Application : Trifluoromethylpyridines (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds .
  • Methods : The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .

properties

IUPAC Name

4-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3N/c11-7-2-5-15-8(6-7)9(3-1-4-9)10(12,13)14/h2,5-6H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHJLEJYZOMDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=CC(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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